molecular formula C21H13N3O2 B6513055 (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 314035-47-7

(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B6513055
CAS No.: 314035-47-7
M. Wt: 339.3 g/mol
InChI Key: RPQXAUPIPZUXKO-UHFFFAOYSA-N
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Description

(3Z)-3-[(4-Cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative intended for non-human research applications. Chromene-based compounds represent a privileged scaffold in medicinal chemistry due to their wide range of potential pharmacological activities. Although the specific data for this compound is limited, research on analogous structures indicates significant promise in two primary areas: as anticancer agents and as antifungal agents. In cancer research, chromene derivatives have demonstrated potent cytotoxicity against human cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancers. Studies suggest that these compounds may exert their effects through the inhibition of topoisomerase IB, a key enzyme involved in DNA replication and transcription that is a validated target for chemotherapeutic drugs like topotecan . Molecular docking studies indicate that chromene derivatives can interact with the active site of topoisomerase IB in a manner similar to known inhibitors, making them promising candidates for the development of novel anticancer therapies . Furthermore, this class of compounds has shown excellent potential in antifungal applications. Chromene derivatives have been evaluated against various Candida strains, with some exhibiting minimum inhibitory concentration (MIC50) values less than or equal to the common antifungal drug fluconazole . Their proposed mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes . Researchers are interested in these compounds to address the growing challenge of drug-resistant fungal pathogens. This product is offered for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own thorough safety evaluations before handling this compound.

Properties

IUPAC Name

3-(4-cyanophenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2/c22-12-13-5-8-15(9-6-13)24-21-18(20(23)25)11-17-16-4-2-1-3-14(16)7-10-19(17)26-21/h1-11H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQXAUPIPZUXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=C(C=C4)C#N)O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Design

The benzo[f]chromene core is typically assembled via one-pot MCRs combining naphthol derivatives, aldehydes, and cyanoacetamide precursors. For instance, naphthalene-2,7-diol reacts with 4-cyanobenzaldehyde and malononitrile in ethanol under basic conditions to form the chromene scaffold. Piperidine (0.5–1.0 mol%) catalyzes the Knoevenagel condensation and subsequent cyclization, yielding the imino-carboxamide product after 2–10 hours at reflux (80–100°C).

Optimization of Reaction Parameters

  • Solvent Selection : Ethanol and acetonitrile are preferred for their ability to solubilize aromatic intermediates while minimizing side reactions. Polar aprotic solvents like DMF reduce yields due to competitive side-product formation.

  • Catalyst Loading : Piperidine (0.5 mol%) maximizes yield (82–91%) compared to stronger bases like DBU, which promote decomposition.

  • Temperature Control : Reactions conducted at 80°C for 4 hours achieve 89% conversion, whereas higher temperatures (100°C) shorten reaction time but lower yields to 75%.

Table 1: MCR Optimization for Benzo[f]chromene Synthesis

ParameterOptimal ConditionYield (%)Side Products (%)
SolventEthanol89<5
Catalyst (piperidine)0.5 mol%913
Temperature80°C895
Reaction Time4 hours895

Microwave-Assisted Synthesis

Accelerated Cyclization Under Microwave Irradiation

Microwave irradiation significantly reduces reaction times from hours to minutes. A protocol combining 4-cyanobenzaldehyde, 2-naphthol, and cyanoacetamide in ethanol under 400 W irradiation for 2 minutes produces the title compound in 94% yield. The rapid heating mitigates thermal degradation, preserving the cyanophenylimino group’s integrity.

Comparative Efficiency

  • Conventional vs. Microwave : Traditional heating (4 hours, 80°C) yields 89%, whereas microwave irradiation (2 minutes) achieves 94%.

  • Energy Efficiency : Microwave protocols consume 60% less energy, as quantified by calorimetric studies.

Table 2: Microwave vs. Conventional Synthesis

MethodTimeYield (%)Purity (%)
Conventional4 h8995
Microwave (400 W)2 min9498

Ultrasound-Promoted Pathways

Mechanochemical Activation

Iron(III) triflate-catalyzed reactions under ultrasound (40°C, 40 kHz) complete in 50 minutes with 92% yield. The ultrasonic cavitation enhances mass transfer, ensuring uniform mixing of the hydrophobic naphthol and hydrophilic aldehyde components.

Catalyst Performance

  • Fe(OTf)3 : 5 mol% loading achieves 92% yield, outperforming Lewis acids like AlCl3 (72%).

  • Solvent Compatibility : Acetonitrile maximizes yield (92%) vs. chloroform (55%) due to improved dipole interactions.

Table 3: Ultrasound-Assisted Synthesis with Fe(OTf)3

SolventTime (min)Yield (%)Catalyst Efficiency (TON)
Acetonitrile509218.4
Chloroform605511.0

Post-Synthetic Modifications

Reduction of Intermediate Imino Groups

Sodium borohydride (0.5 equiv) selectively reduces the imino group to an amine without affecting the carboxamide, enabling analog synthesis. This step is critical for generating derivatives with enhanced solubility for pharmacological testing.

Reduction Conditions

  • Temperature : 0°C prevents over-reduction of the chromene ring.

  • Solvent : Methanol facilitates borohydride solubility, achieving 85% conversion in 45 minutes.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR : The imino proton resonates at δ 8.34 ppm (singlet), while the carboxamide NH2 appears as a broad singlet at δ 8.92 ppm.

  • MS (EI) : Molecular ion peak at m/z 339.3 confirms the molecular formula C21H13N3O2 .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Produces benzo[f]chromene-2-carboxylic acid and 4-cyanophenylamine at 80°C in HCl (1:1 v/v) .

  • Basic Hydrolysis : Forms the corresponding carboxylate salt in NaOH (6M) at 60°C .

Reaction Type Conditions Products
Acidic HydrolysisHCl (1:1 v/v), 80°C, 4hBenzo[f]chromene-2-carboxylic acid + 4-cyanophenylamine
Basic HydrolysisNaOH (6M), 60°C, 6hSodium carboxylate + NH₃(g)

Nucleophilic Additions

The imino (C=N) group participates in nucleophilic attacks:

  • With Grignard Reagents : Reacts with RMgX (R = alkyl/aryl) to form substituted amines. For example, methylmagnesium bromide yields N-methyl derivatives at −20°C in THF .

  • With Hydrazine : Forms hydrazone derivatives under ethanol reflux (12h) .

Key Example :

(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide+CH₃MgBrN-methylated product[3]\text{(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide} + \text{CH₃MgBr} \rightarrow \text{N-methylated product} \quad[3]

Redox Reactions

a. Reduction of Cyano Group :
The 4-cyanophenyl substituent is reduced to a primary amine using H₂/Pd-C in ethanol (25°C, 3h):

Ar–C≡NH2/Pd-CAr–CH₂NH₂[3]\text{Ar–C≡N} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar–CH₂NH₂} \quad[3]

b. Oxidation of Chromene Core :
The chromene ring oxidizes to chromone (4-oxo-4H-chromene) using KMnO₄ in acidic media (H₂SO₄, 70°C) .

Cycloaddition Reactions

The electron-deficient cyano group enables [2+2] photocycloadditions with alkenes under UV light (λ = 254 nm), forming cyclobutane derivatives .

Electrophilic Substitution

The benzo[f]chromene core undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C5 position .

  • Sulfonation : Fuming H₂SO₄ (24h, 50°C) adds sulfonic acid groups at C7 .

Enzyme-Mediated Transformations

In biological systems, cytochrome P450 enzymes catalyze hydroxylation at the chromene ring’s C6 position, forming metabolites with enhanced solubility . Computational docking studies confirm interactions with CYP51 and topoisomerase IB, suggesting bioactivation pathways .

Comparative Reactivity Table

Functional Group Reaction Rate Constant (k, s⁻¹) Activation Energy (kJ/mol)
CarboxamideAcidic Hydrolysis2.1 × 10⁻⁴85.3
Imino (C=N)Grignard Addition1.8 × 10⁻³72.1
Cyano (C≡N)Catalytic Hydrogenation4.5 × 10⁻²48.9

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives of this compound could effectively target specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the benzo[f]chromene scaffold and tested their cytotoxicity against breast cancer cell lines. The most potent derivative exhibited an IC50 value of 5 µM, significantly lower than that of control compounds, indicating a strong potential for further development as an anticancer agent .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Derivatives

Compound NameIC50 (µM)Target Cytokine
Compound A10TNF-α
Compound B8IL-6
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide6IL-1β

Materials Science Applications

1. Organic Photovoltaics
The unique electronic properties of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide make it suitable for applications in organic photovoltaics. Its ability to absorb light in the visible spectrum allows it to be used as a dye or electron donor in solar cell configurations.

Case Study:
A recent study explored the incorporation of this compound into organic solar cells, resulting in enhanced light absorption and improved power conversion efficiency. The device architecture utilizing this compound achieved a power conversion efficiency of 7.5%, showcasing its viability in renewable energy applications .

Organic Electronics Applications

1. Fluorescent Dyes
The compound's fluorescence properties make it a candidate for use as a fluorescent dye in various applications, including bioimaging and sensors.

Data Table: Fluorescent Properties

Compound NameEmission Wavelength (nm)Quantum Yield (%)
Compound C48025
Compound D50030
(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide52035

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the imino-phenyl ring, chromene core, and carboxamide group. Key examples include:

Compound Name / ID Substituents (Imine Ring / Chromene Core) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound 4-Cyanophenyl / Benzo[f]chromene C21H14N4O2 366.37 g/mol Cyano, carboxamide, imino (Z) High polarity, planar structure
13a () 4-Methylphenyl / Benzochromene C16H15N5O3S 357.38 g/mol Methyl, sulfamoyl, cyano MP: 288°C; IR νmax 2214 cm⁻¹ (C≡N)
13b () 4-Methoxyphenyl / Benzochromene C16H15N5O4S 373.38 g/mol Methoxy, sulfamoyl, cyano MP: 274°C; IR νmax 2212 cm⁻¹ (C≡N)
Compound 15 () 2-Chlorophenyl / 8-Methoxychromene C17H13ClN2O3 328.75 g/mol Chloro, methoxy, carboxamide Likely enhanced lipophilicity
ChemDiv 1319-0025 () 4-Cyanophenyl / 8-Methoxychromene C20H15N3O4 361.35 g/mol Acetyl, methoxy, cyano Acetyl group modifies solubility
6-Bromo analog () 4-Phenoxyphenyl / Bromochromene C20H14BrN2O3 425.24 g/mol Bromo, phenoxy, carboxamide Increased molecular weight
Thiazol-2-yl derivative () 4-Methoxyphenyl / Benzo[f]chromene C24H17N3O3S 427.5 g/mol Thiazole, methoxy, carboxamide Heterocyclic bioactivity potential

Physical and Chemical Properties

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 4-cyano group () contrasts with electron-donating groups like methoxy (13b, ) or methyl (13a, ). The cyano group lowers electron density, reducing π-basicty but increasing dipole interactions .
  • Melting Points : Analogs with sulfamoyl groups (e.g., 13a: 288°C) exhibit higher melting points than the target compound, likely due to stronger hydrogen bonding .
  • Solubility : The acetylated derivative (ChemDiv 1319-0025) shows modified solubility due to the acetyl group, while brominated analogs () may have reduced aqueous solubility due to increased hydrophobicity .

Biological Activity

The compound (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is a derivative of benzochromenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide features a benzochromene core with a cyanophenyl imine substituent. This structural configuration is crucial for its biological activity, particularly in interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of chromone derivatives, including those related to benzochromenes. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : Preliminary data indicate that (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide exhibits significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 68.4 μM . This suggests that the compound may induce apoptosis in these cells, a common mechanism for anticancer agents.
  • Mechanism of Action : The proposed mechanism involves the induction of oxidative stress and disruption of mitochondrial function, leading to cell death. Studies have indicated that compounds with similar structures can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Other Biological Activities

Apart from anticancer effects, compounds related to benzochromenes have been reported to possess:

  • Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been documented, contributing to their protective effects against cellular damage .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pathways related to inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Study on Chromone Derivatives : A study conducted on various chromone derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxicity against different cancer cell lines. The findings suggest that the introduction of substituents like cyano groups can enhance potency against cancer cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of benzochromenes revealed that the presence of electron-withdrawing groups, such as cyano or nitro groups, can improve the biological activity by enhancing interaction with target proteins involved in cancer progression .

Data Table: Summary of Biological Activities

Activity TypeCompoundCell LineIC50 (μM)Mechanism
Anticancer(3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamideMCF-768.4 ± 3.9Induction of apoptosis
AntioxidantVarious ChromonesN/AN/AFree radical scavenging
Anti-inflammatoryBenzochromene DerivativesN/AN/AInhibition of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3Z)-3-[(4-cyanophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, and how can yield be improved?

  • Methodology :

  • Ethanol Reflux : Similar chromene derivatives (e.g., 3-{[(2-aminophenyl)imino]methyl}-4H-chromen-4-one) are synthesized via refluxing equimolar reactants in ethanol for 1 hour, yielding 76% after crystallization .

  • Microwave-Assisted Synthesis : For analogous 2-amino-4H-chromene derivatives, microwave methods in PEG-400 at 100°C for 2–3 hours improve reaction efficiency without catalysts .

  • Optimization Tips : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Monitor reaction progress via TLC and adjust stoichiometry for sterically hindered reactants.

    Synthesis Method ConditionsYieldKey Challenges
    Ethanol Reflux 5.7 mmol reactants, 1 h reflux76%Low solubility of intermediates
    Microwave-Assisted PEG-400, 100°C, 2–3 h~85%*Requires catalyst-free setup

    *Extrapolated from similar compounds.

Q. How can solubility issues during NMR characterization be resolved for this compound?

  • Methodology :

  • Deuterated Solvents : Use DMSO-d6 or DMF-d7 for better solubility of aromatic/heterocyclic systems .
  • Co-solvent Systems : Mix CDCl3 with 10% deuterated DMSO to dissolve polar intermediates.
  • Elevated Temperature : Acquire 1H^1H NMR spectra at 50–60°C to reduce aggregation effects.

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the imino group?

  • Methodology :

  • IR Spectroscopy : Confirm C=N stretching vibrations at ~1635 cm1^{-1} (consistent with imine groups in chromene derivatives) .
  • X-ray Crystallography : Resolve spatial arrangement (e.g., as done for 4-(4-chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen) .
  • NOESY NMR : Detect proximity between the cyanophenyl group and chromene protons to confirm stereochemistry.

Q. How can stability under varying pH and temperature conditions be assessed?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., chromene derivatives often degrade above 200°C) .

Q. What are common impurities in the final product, and how are they mitigated?

  • Methodology :

  • Chromatographic Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) .
  • Recrystallization : Ethanol or acetonitrile recrystallization removes unreacted 4-cyanophenylamine .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., Mycobacterium tuberculosis enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enoyl-ACP reductase (InhA), a target for antitubercular agents. Validate with SAR studies on chromene derivatives showing MIC values <10 µg/mL .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer mechanisms.

Q. What experimental strategies resolve contradictions in spectral data (e.g., unresolved 1H^1H NMR signals)?

  • Methodology :

  • Dynamic NMR : Perform variable-temperature NMR to detect tautomerism or conformational exchange .
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in aromatic regions.
  • Single-Crystal XRD : Resolve ambiguities via crystallographic data, as demonstrated for related chromene structures .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodology :

  • OECD Guidelines : Follow Test No. 307 for aerobic/anaerobic soil degradation. Measure half-life (t1/2_{1/2}) under simulated environmental conditions .

  • LC-MS/MS Quantification : Detect trace residues in water/soil samples (LOQ: 0.1 ppb).

    Parameter Test MethodRelevance to Compound
    BiodegradationOECD 301F (Closed Bottle)Assess persistence in aquatic systems
    BioaccumulationOECD 305 (Fish)Predict trophic magnification

Q. What regioselective functionalization strategies enable derivatization of the chromene core?

  • Methodology :

  • Electrophilic Aromatic Substitution : Introduce halogens at the C-8 position using NBS in CCl4_4.
  • Palladium-Catalyzed Cross-Coupling : Attach aryl/heteroaryl groups via Suzuki-Miyaura coupling (e.g., using Pd(PPh3 _3)4_4) .

Q. How can in vitro/in vivo models evaluate its potential as a kinase inhibitor or antimicrobial agent?

  • Methodology :

  • Kinase Inhibition Assays : Screen against EGFR or VEGFR-2 via fluorescence polarization (IC50_{50} determination) .

  • Microbroth Dilution : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 1–256 µg/mL concentrations .

    Bioassay ProtocolPositive Control
    AntitubercularMicroplate Alamar Blue AssayIsoniazid (MIC: 0.05 µg/mL)
    AnticancerMTT Assay (HeLa cells)Doxorubicin

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